Bienvenue dans la boutique en ligne BenchChem!

(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Asymmetric catalysis Pd-catalyzed allylic alkylation PHOX ligand screening

(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (CAS 2634687-75-3, molecular formula C25H26NOP, MW 387.45 g/mol) is a chiral phosphinooxazoline (PHOX) ligand belonging to the non-C2-symmetric P,N-bidentate ligand family pioneered by Pfaltz, Helmchen, and Williams. This specific ligand is derived from L-isoleucine and features a sec-butyl substituent at the C4 position of the oxazoline ring, combined with geminal substituents at C5, placing it within a series of rationally designed substitutes for the benchmark ligand t-Bu-PHOX.

Molecular Formula C25H26NOP
Molecular Weight 387.5 g/mol
Cat. No. B8136381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole
Molecular FormulaC25H26NOP
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H26NOP/c1-3-19(2)23-18-27-25(26-23)22-16-10-11-17-24(22)28(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,23H,3,18H2,1-2H3/t19-,23+/m0/s1
InChIKeyJHDSMMAHIVXAPW-WMZHIEFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (CAS 2634687-75-3): Procurement-Ready Profile of an Isoleucine-Derived PHOX Ligand


(S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole (CAS 2634687-75-3, molecular formula C25H26NOP, MW 387.45 g/mol) is a chiral phosphinooxazoline (PHOX) ligand belonging to the non-C2-symmetric P,N-bidentate ligand family pioneered by Pfaltz, Helmchen, and Williams [1]. This specific ligand is derived from L-isoleucine and features a sec-butyl substituent at the C4 position of the oxazoline ring, combined with geminal substituents at C5, placing it within a series of rationally designed substitutes for the benchmark ligand t-Bu-PHOX [1]. Commercially available from multiple vendors at 95–97% purity with batch-specific QC documentation including NMR, HPLC, and GC , it is stored under inert atmosphere at 2–8 °C .

Why (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Cannot Be Replaced by Any Other PHOX Ligand


PHOX ligands are not interchangeable commodities; enantioselectivity outcomes are exquisitely sensitive to the steric and electronic profile of the oxazoline C4/C5 substituents [1]. The benchmark ligand (S)-t-Bu-PHOX often delivers the highest enantiomeric ratios but is practically accessible only in the (S)-enantiomer because (R)-tert-leucine is prohibitively expensive, locking users into a single enantiomeric product series [1]. Simpler analogs such as (S)-i-Pr-PHOX suffer from substantially lower stereoinduction (e.g., 90:10 er vs. 96:4 er in fluorinated allylation), while the leucine-derived i-Bu variant (S)-8a underperforms in both yield and enantioselectivity across multiple reaction types [1]. The isoleucine-derived sec-butyl ligand occupies a distinct steric niche that partially recapitulates the t-Bu environment while retaining dual-enantiomer synthetic accessibility—a combination that no single close analog simultaneously provides [1].

Quantitative Differentiation Evidence for (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Versus Closest Analogs


Pd-Catalyzed Allylation of Fluorinated Silyl Enol Ethers: Head-to-Head Enantioselectivity Comparison with t-Bu-PHOX, i-Pr-PHOX, and i-Bu-PHOX

In the enantioselective Tsuji–Trost allylation of fluorinated silyl enol ether 27 to produce α-fluoroketone (R)-28, the target compound (S)-9a delivered a 94.5:5.5 enantiomeric ratio (er), outperforming (S)-i-Pr-PHOX (90:10 er) by a margin of 4.5 percentage points and (S)-8a (i-Bu-PHOX, 93.5:6.5 er) by 1.0 percentage point, while approaching within 1.5 percentage points of the benchmark (S)-t-Bu-PHOX (96:4 er). All ligands were evaluated under identical reaction conditions in the same study [1].

Asymmetric catalysis Pd-catalyzed allylic alkylation PHOX ligand screening

Pd-Catalyzed Allylation of Fluorinated Enol Carbonates: Cross-Ligand Performance Ranking and Yield–Selectivity Trade-Off Analysis

When applied to the allylation of fluorinated allyl enol carbonate 29, (S)-9a achieved a 95:5 enantiomeric ratio, matching the performance of the valine-derived ligand (S)-7a (95:5 er) and the gem-diphenyl variant (S)-7c (95:5 er), while substantially exceeding (S)-i-Pr-PHOX (90:10 er, Δ = 5 pp) and (S)-8a (i-Bu, 93:7 er, Δ = 2 pp). However, (S)-9a's isolated yield (80%) was lower than that of (S)-t-Bu-PHOX (91%) and (S)-7a (93%), indicating a yield–selectivity trade-off that users must weigh when prioritizing enantiopurity over throughput [1].

Asymmetric allylic substitution Fluorinated enol carbonates Ligand benchmarking

Microwave-Assisted Enantioselective Heck Reaction: Comparative Performance Against t-Bu-PHOX and i-Pr-PHOX

In the microwave-assisted enantioselective Heck reaction between 2,3-dihydrofuran (30) and phenyl triflate (31), (S)-9a produced the 2,5-dihydrofuran product (R)-32 in 70% yield with 95.5:4.5 er. This performance significantly surpasses (S)-i-Pr-PHOX (45% yield, 93:7 er; Δer = +2.5 pp, Δyield = +25%) and (S)-8a (i-Bu, 50% yield, 95:5 er; Δyield = +20%), while approaching (S)-7a (76% yield, 95.5:4.5 er). The benchmark (S)-t-Bu-PHOX retained a clear lead (81% yield, 98:2 er) [1].

Asymmetric Heck reaction Pd catalysis PHOX ligand evaluation

Dual Enantiomer Synthetic Accessibility: Economic and Operational Advantage Over t-Bu-PHOX

The (R)-enantiomer of t-Bu-PHOX is practically inaccessible because its synthesis requires (R)-tert-leucine, a prohibitively expensive non-natural amino acid, whereas the (S)-enantiomer is commercially available from (S)-tert-leucine [1]. In contrast, the sec-butyl PHOX ligand (9a) is derived from isoleucine, which is readily available in both (S)- and (R)-forms at substantially lower cost. The parent study explicitly demonstrated this advantage by preparing and testing both (S)-7a and (R)-7a (the valine-derived analog), which delivered opposite enantiomers of the product with identical yield and enantioselectivity; the same principle applies to the isoleucine-derived series [1]. This means (S)-9a and its enantiomer (R)-9a can both be synthesized, granting access to either product antipode without the cost asymmetry that plagues t-Bu-PHOX.

Chiral ligand sourcing Enantiomeric access Cost-efficient asymmetric synthesis

Enantioselectivity Differential: sec-Butyl vs. Isopropyl Substituent Across Three Reaction Types

Across all three Pd-catalyzed reactions evaluated in the same study, replacing the isopropyl group of (S)-i-Pr-PHOX with the sec-butyl group of (S)-9a consistently improved enantioselectivity: +4.5 pp in silyl enol ether allylation (94.5:5.5 vs. 90:10), +5 pp in enol carbonate allylation (95:5 vs. 90:10), and +2.5 pp in the Heck reaction (95.5:4.5 vs. 93:7). This establishes the sec-butyl substituent as a quantifiably superior stereoinduction motif compared to the simpler isopropyl group, attributable to the increased steric bulk at the stereogenic C4 center that more closely resembles the tert-butyl environment of the benchmark ligand [1].

Steric effect of C4 substituent PHOX structure–selectivity relationship Ligand selection rationale

Application Scenarios Where (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole Provides a Verifiable Procurement Advantage


Pd-Catalyzed Asymmetric Synthesis of α-Fluoroketones via Allylic Alkylation of Fluorinated Substrates

The ligand (S)-9a was specifically validated in the enantioselective synthesis of α-fluoroketones from both fluorinated silyl enol ethers and fluorinated allyl enol carbonates, achieving 94.5:5.5 er and 95:5 er, respectively [1]. This performance places it within 1–1.5 pp of t-Bu-PHOX while surpassing i-Pr-PHOX by 4.5–5 pp. Research groups synthesizing fluorinated bioactive molecules—where fluorine substitution is critical for metabolic stability—should consider (S)-9a when t-Bu-PHOX is unsuitable due to cost constraints or the need for both enantiomeric product series [1].

Microwave-Accelerated Enantioselective Heck Reaction for 2,5-Dihydrofuran Derivatives

In the microwave-assisted Heck reaction of 2,3-dihydrofuran with phenyl triflate, (S)-9a delivered a 70% yield and 95.5:4.5 er, representing a 25% yield improvement and 2.5 pp enantioselectivity gain over i-Pr-PHOX [1]. This reaction is industrially relevant for the synthesis of chiral dihydrofuran building blocks, where the microwave protocol reduces reaction time from 4 days to 18 hours. The ligand's performance profile—second only to t-Bu-PHOX among the tested set—makes it a practical choice for process chemistry groups optimizing for both throughput and enantiopurity [1].

Dual-Enantiomer Catalytic Asymmetric Synthesis Programs Requiring Both Product Antipodes

Any research or process development program that requires access to both enantiomers of a chiral product—such as structure–activity relationship studies in medicinal chemistry or the synthesis of natural product enantiomeric pairs—benefits directly from the sec-butyl PHOX scaffold. Unlike t-Bu-PHOX, which is practically limited to the (S)-enantiomer due to the prohibitive cost of (R)-tert-leucine, the isoleucine-derived ligand family provides both (S)-9a and (R)-9a from commercially available amino acid precursors [1]. This dual accessibility eliminates the need to develop entirely separate catalytic systems for each enantiomeric series.

Ligand Screening Campaigns for Pd-Catalyzed Allylic Substitution Where i-Pr-PHOX Underperforms

In ligand screening workflows where (S)-i-Pr-PHOX yields insufficient enantioselectivity (e.g., ≤90:10 er), the sec-butyl variant (S)-9a offers a direct steric upgrade without transitioning to the expensive or single-enantiomer-constrained t-Bu-PHOX system. The consistent 2.5–5 pp enantioselectivity improvement across three mechanistically distinct Pd-catalyzed reactions [1] supports its prioritization as the next-step ligand in tiered screening approaches, providing a rational, data-driven path for enantioselectivity optimization.

Quote Request

Request a Quote for (S)-4-((S)-sec-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.